molecular formula C19H25Cl2NO4 B12388440 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid

Cat. No.: B12388440
M. Wt: 402.3 g/mol
InChI Key: ACZWCIXONVCUGS-UHFFFAOYSA-N
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Description

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorohydroxyphenyl group, a carbamoyl group, and a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid typically involves multiple steps, starting with the preparation of the dichlorohydroxyphenyl intermediate. This intermediate is then reacted with a carbamoylating agent under controlled conditions to form the carbamoyl derivative. The final step involves the introduction of the methylcyclohexyl group through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to amines or other reduced forms.

    Substitution: The dichlorohydroxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoyl derivatives and dichlorohydroxyphenyl compounds, such as:

  • 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]butanoic acid
  • 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]hexanoic acid

Uniqueness

What sets 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25Cl2NO4

Molecular Weight

402.3 g/mol

IUPAC Name

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid

InChI

InChI=1S/C19H25Cl2NO4/c1-19(10-8-12(9-11-19)4-2-3-5-15(24)25)18(26)22-13-6-7-14(23)17(21)16(13)20/h6-7,12,23H,2-5,8-11H2,1H3,(H,22,26)(H,24,25)

InChI Key

ACZWCIXONVCUGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CCCCC(=O)O)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

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